Cas no 392-56-3 (Hexafluorobenzene)

Hexafluorobenzene 化学的及び物理的性質
名前と識別子
-
- hexafluorobenzene
- PERFLUOROBENZENE
- 1,2,3,4,5,6-Hexafluorobenzene
- 1,2,3,4,5,6-hexafluoro-benzene
- benzene,hexafluoro-
- CP 28
- HEXAFLUOROBENZENE, FOR NMR-SPECTROSCOPY
- Benzene, hexafluoro-
- Hexafluorbenzol
- C6F6
- Hexafluorobenzene, 99%
- Benzene, 1,2,3,4,5,6-hexafluoro-
- CMC18T611K
- hexa fluorobenzene
- ZQBFAOFFOQMSGJ-UHFFFAOYSA-N
- hexafluoro benzene
- PubChem18879
- ZQBFAOFFOQMSGJ-UHFFFAOYSA-
- WLN: FR BF CF DF EF FF
- NSC21628
- STL453689
- FS-
- FT-0600880
- HEXAFLUOROBENZENE [MI]
- MFCD00000288
- Hexafluorobenzene, >=99.5%, NMR grade
- CHEBI:38589
- AMY12532
- FS-5085
- H0085
- DTXSID5043924
- UNII-CMC18T611K
- InChI=1/C6F6/c7-1-2(8)4(10)6(12)5(11)3(1)9
- F8881-4208
- HFB
- NSC-21628
- Hexafluorobenzene,= 99.5%, NMR grade
- AKOS000120141
- CS-0121350
- NS00043152
- s10932
- 392-56-3
- Q412413
- EN300-19365
- EINECS 206-876-2
- NSC 21628
- J-521440
- DB-001383
- Hexafluorobenzene
-
- MDL: MFCD00000288
- インチ: 1S/C6F6/c7-1-2(8)4(10)6(12)5(11)3(1)9
- InChIKey: ZQBFAOFFOQMSGJ-UHFFFAOYSA-N
- ほほえんだ: FC1C(=C(C(=C(C=1F)F)F)F)F
- BRN: 1683438
計算された属性
- せいみつぶんしりょう: 185.99000
- どういたいしつりょう: 185.990419
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 104
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: 無色流動液体で、芳香があります。
- 密度みつど: 1.612 g/mL at 25 °C(lit.)
- ゆうかいてん: 5°C(lit.)
- ふってん: 81°C
- フラッシュポイント: 華氏温度:50°f
摂氏度:10°c - 屈折率: n20/D 1.377(lit.)
- すいようせい: Immiscible with water.
- あんていせい: Stable. Incompatible with strong oxidizing agents. May form complexes with transition metals which can explode when heated. Highly flammable.
- PSA: 0.00000
- LogP: 2.52120
- ようかいせい: 水と共溶可能
- マーカー: 4686
Hexafluorobenzene セキュリティ情報
-
記号:
- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H225-H315-H319
- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P403+P235-P501
- 危険物輸送番号:UN 1993 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11
- セキュリティの説明: S16-S33-S7/9
- 福カードFコード:10
- RTECS番号:DA3050000
-
危険物標識:
- 包装カテゴリ:II
- TSCA:Yes
- 包装グループ:II
- セキュリティ用語:3
- 包装等級:II
- リスク用語:R11; R36/37/38
- 危険レベル:3
- 危険レベル:3
- ちょぞうじょうけん:かねんりょういき
Hexafluorobenzene 税関データ
- 税関コード:2903999090
- 税関データ:
中国税関番号:
2903999090概要:
29039999090他の芳香族ハロゲン化誘導体。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
29039999090芳香族炭化水素ハロゲン化誘導体付加価値税:17.0%税金還付率:9.0%管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
Hexafluorobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | H202A-5g |
Hexafluorobenzene |
392-56-3 | 98% | 5g |
¥79.0 | 2023-09-02 | |
abcr | AB355815-25 g |
Hexafluorobenzene, 99.995%; . |
392-56-3 | 99.995% | 25 g |
€189.00 | 2023-07-19 | |
abcr | AB355815-250 g |
Hexafluorobenzene, 99.995%; . |
392-56-3 | 99.995% | 250 g |
€786.00 | 2023-07-19 | |
Oakwood | 001356-25g |
Hexafluorobenzene |
392-56-3 | 99% | 25g |
$55.00 | 2024-07-19 | |
abcr | AB355815-25g |
Hexafluorobenzene, 99.995%; . |
392-56-3 | 99.995% | 25g |
€195.00 | 2025-02-18 | |
BAI LING WEI Technology Co., Ltd. | 167329-25G |
Hexafluorobenzene, 98% |
392-56-3 | 98% | 25G |
¥ 485 | 2022-04-26 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0085-5G |
Hexafluorobenzene |
392-56-3 | >99.0%(GC) | 5g |
¥160.00 | 2024-04-16 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H830603-25g |
Hexafluorobenzene |
392-56-3 | 98% | 25g |
¥310.00 | 2022-01-12 | |
Apollo Scientific | PC4630-250g |
Perfluorobenzene |
392-56-3 | 99% | 250g |
£150.00 | 2025-02-21 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | H8706-25G |
Hexafluorobenzene |
392-56-3 | 25g |
¥962.85 | 2023-11-05 |
Hexafluorobenzene サプライヤー
Hexafluorobenzene 関連文献
-
Ainara Nova,Rubén Mas-Ballesté,Gregori Ujaque,Pilar González-Duarte,Agustí Lledós Dalton Trans. 2009 5980
-
Rajesh K. Raju,Ian H. Hillier,Neil A. Burton,Mark A. Vincent,Slimane Doudou,Richard A. Bryce Phys. Chem. Chem. Phys. 2010 12 7959
-
Arpita Varadwaj,Pradeep R. Varadwaj,Bih-Yaw Jin RSC Adv. 2016 6 19098
-
4. The application of perfluoroheteroaromatic reagents in the preparation of modified peptide systemsDiana Gimenez,Caitlin A. Mooney,Anica Dose,Graham Sandford,Christopher R. Coxon,Steven L. Cobb Org. Biomol. Chem. 2017 15 4086
-
Charlotte Mallet,Magali Allain,Philippe Leriche,Pierre Frère CrystEngComm 2011 13 5833
-
Pradeep R. Varadwaj,Arpita Varadwaj,Bih-Yaw Jin Phys. Chem. Chem. Phys. 2015 17 31624
-
Xianqiang Kong,Huizi Zhang,Yunqing Xiao,Changsheng Cao,Yanhui Shi,Guangsheng Pang RSC Adv. 2015 5 7035
-
Xin Wang,Ye Zhou,Young-Ki Kim,Michael Tsuei,Yu Yang,Juan J. de Pablo,Nicholas L. Abbott Soft Matter 2019 15 2580
-
Lada Zámostná,Stefan Sander,Thomas Braun,Reik Laubenstein,Beatrice Braun,Roy Herrmann,Paul Kl?ring Dalton Trans. 2015 44 9450
-
Maximilian W. Kuntze-Fechner,Hendrik Verplancke,Lukas Tendera,Martin Diefenbach,Ivo Krummenacher,Holger Braunschweig,Todd B. Marder,Max C. Holthausen,Udo Radius Chem. Sci. 2020 11 11009
Hexafluorobenzeneに関する追加情報
Hexafluorobenzene (CAS No. 392-56-3): Applications and Recent Research Developments
Hexafluorobenzene, chemically designated as C₆F₆, is a fluorinated aromatic hydrocarbon that has garnered significant attention in the chemical and pharmaceutical industries due to its unique structural and electronic properties. With the CAS number 392-56-3, this compound is widely recognized for its utility in various synthetic applications, particularly in the development of advanced materials and pharmaceutical intermediates. The introduction of fluorine atoms into the benzene ring imparts distinct characteristics, making hexafluorobenzene a valuable building block in modern chemistry.
The molecular structure of hexafluorobenzene consists of a benzene ring fully substituted with fluorine atoms. This perfluorinated aromatic compound exhibits high thermal stability, low reactivity, and exceptional chemical resistance, which are critical attributes for its use in high-performance materials. In recent years, hexafluorobenzene has been extensively studied for its potential applications in organic electronics, including light-emitting diodes (LEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of fluorine atoms enhances the electron affinity of the molecule, facilitating its role in charge transport applications.
One of the most compelling aspects of hexafluorobenzene is its versatility in synthetic chemistry. It serves as a key intermediate in the preparation of various fluorinated compounds, which are essential for developing novel pharmaceuticals and agrochemicals. The compound's ability to undergo selective reactions while maintaining its perfluorinated core has opened new avenues for drug discovery. For instance, researchers have leveraged hexafluorobenzene to synthesize potent antiviral and anticancer agents by introducing functional groups at specific positions on the aromatic ring.
Recent advancements in computational chemistry have further highlighted the importance of hexafluorobenzene in understanding molecular interactions. High-throughput virtual screening techniques have been employed to identify new derivatives of hexafluorobenzene with enhanced biological activity. These studies have revealed promising candidates for treating neurological disorders and infectious diseases. The computational modeling of hexafluorobenzene has also provided insights into its interaction with biological targets, aiding in the rational design of next-generation therapeutics.
The material science applications of hexafluorobenzene are equally impressive. Its incorporation into polymer matrices enhances thermal and chemical resistance, making it an ideal candidate for high-temperature coatings and electronic encapsulants. Additionally, hexafluorobenzene-based materials have shown promise in gas separation technologies due to their ability to selectively adsorb small molecules. This property is particularly relevant for carbon capture and storage (CCS) applications, where efficient separation of CO₂ from other gases is crucial.
In the realm of catalysis, hexafluorobenzene has been utilized as a ligand or substrate in transition metal-catalyzed reactions. Its electron-deficient nature facilitates the activation of small molecules such as hydrogen and carbon monoxide, enabling the synthesis of complex organic structures. These catalytic applications have not only improved reaction efficiencies but also reduced environmental impact by minimizing waste generation.
The environmental impact of hexafluorobenzene is another area of active research. While its stability makes it a useful industrial chemical, understanding its degradation pathways and ecological footprint is essential for sustainable practices. Recent studies have focused on developing biodegradable derivatives of hexafluorobenzene that retain their functional properties while being less persistent in the environment. Such innovations are critical for aligning industrial processes with green chemistry principles.
Future research directions for hexafluorobenzene include exploring its role in nanotechnology and quantum computing applications. The compound's unique electronic properties make it a candidate for developing novel nanoscale devices and qubits. Additionally, interdisciplinary collaborations between chemists, physicists, and engineers are expected to yield breakthroughs in using hexafluorobenzene-based materials for next-generation technologies.
In conclusion, hexafluorobenzene (CAS No. 392-56-3) is a multifaceted compound with broad applications across multiple industries. Its contributions to pharmaceuticals, materials science, and catalysis underscore its importance as a chemical building block. As research continues to uncover new uses for this perfluorinated aromatic hydrocarbon, its impact on science and technology is poised to grow even further.
392-56-3 (Hexafluorobenzene) 関連製品
- 551-62-2(1,2,3,4-Tetrafluorobenzene)
- 344-07-0(Chloropentafluorobenzene)
- 2367-82-0(1,2,3,5-Tetrafluorobenzene)
- 327-54-8(1,2,4,5-tetrafluorobenzene)
- 1489-53-8(1,2,3-Trifluorobenzene)
- 363-72-4(1,2,3,4,5-pentafluorobenzene)
- 367-23-7(1,2,4-Trifluorobenzene)
- 1805008-31-4(3-Amino-6-chloro-2-(difluoromethyl)-4-methylpyridine)
- 2137663-88-6({3-[(But-3-en-1-yl)(methyl)amino]-2,2-difluoropropyl}(ethyl)amine)
- 556018-76-9(2-oxo-2-phenylethyl 2-chloropyridine-3-carboxylate)

